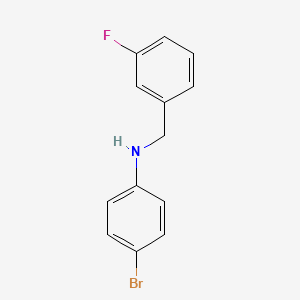

4-Bromo-N-(3-fluorobenzyl)aniline

Descripción

4-Bromo-N-(3-fluorobenzyl)aniline (CAS: 1019545-35-7) is a substituted aniline derivative featuring a bromine atom at the para position of the aniline ring and a 3-fluorobenzyl group attached to the nitrogen atom.

Propiedades

IUPAC Name |

4-bromo-N-[(3-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFN/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDQZRVIDPAPEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(3-fluorobenzyl)aniline typically involves the following steps:

Nucleophilic Substitution: The starting material, 4-bromoaniline, undergoes nucleophilic substitution with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 4-Bromo-N-(3-fluorobenzyl)aniline.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-N-(3-fluorobenzyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-N-(3-fluorobenzyl)aniline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or other functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base and an organic solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like azides or thiocyanates.

Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.

Coupling Reactions: The major products are biaryl compounds formed by the coupling of the aryl groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Bromo-N-(3-fluorobenzyl)aniline serves as a crucial building block in the synthesis of pharmaceutical compounds. Its halogenated structure allows for enhanced binding affinity to biological targets, making it valuable in drug discovery.

- Case Study : A study demonstrated that derivatives of 4-bromo-anilines exhibit significant inhibitory effects on specific enzymes involved in cancer pathways, showcasing potential as anti-cancer agents.

Materials Science

The compound is utilized in developing advanced materials, such as organic semiconductors and polymers. Its unique electronic properties enable its application in electronic devices.

- Research Finding : Research indicates that incorporating 4-bromo-N-(3-fluorobenzyl)aniline into polymer matrices improves conductivity and stability, essential for organic light-emitting diodes (OLEDs).

Biological Studies

In biological research, this compound is employed to investigate enzyme inhibition and receptor interactions. Its ability to modify biological pathways makes it a subject of interest for understanding disease mechanisms.

- Example : Interaction studies have shown that 4-bromo-N-(3-fluorobenzyl)aniline can effectively inhibit certain kinases involved in signaling pathways related to inflammation.

Chemical Synthesis

As an intermediate in organic synthesis, 4-bromo-N-(3-fluorobenzyl)aniline facilitates the construction of more complex organic molecules. It is often used in coupling reactions and other synthetic methodologies.

- Synthesis Method : The compound can be synthesized through a multi-step process involving Suzuki coupling reactions, allowing for the incorporation of various functional groups.

Mecanismo De Acción

The mechanism of action of 4-Bromo-N-(3-fluorobenzyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparación Con Compuestos Similares

4-Bromo-N-(4-nitrobenzyl)aniline (CAS: Unspecified)

- Structure: Features a nitro group (-NO₂) at the para position of the benzyl ring.

- Molecular Weight : 307.14 g/mol, heavier than the 3-fluorobenzyl analog due to the nitro group’s higher atomic mass .

- Electronic Effects : The nitro group is a strong electron-withdrawing group, reducing electron density on the aniline nitrogen, which may decrease nucleophilicity compared to the 3-fluoro analog.

- Applications : Nitro-substituted analogs are often intermediates in explosives or dye synthesis .

4-Bromo-N-(4-methoxybenzyl)aniline (CAS: 175357-73-0)

- Structure : Contains a methoxy group (-OCH₃) at the para position of the benzyl ring.

- Molecular Weight : 292.18 g/mol .

- Electronic Effects : The methoxy group is electron-donating via resonance, increasing electron density on the aniline nitrogen. This enhances reactivity in electrophilic substitution reactions compared to the 3-fluoro derivative .

3-Bromo-N-(2-fluorobenzyl)aniline (CAS: 1019577-62-8)

- Structure : Bromine at the meta position of the aniline ring and fluorine at the ortho position of the benzyl group.

- Molecular Weight : 280.14 g/mol .

Structural and Crystallographic Comparisons

- Planarity and Crystal Packing: In related Schiff base compounds (e.g., 4-bromo-N-(4-hydroxybenzylidene)aniline), the angle between the two aromatic rings ranges from 50.52° to 85°, influencing crystallinity and solubility . The 3-fluorobenzyl group in the target compound may induce similar non-planarity, affecting packing efficiency and melting points compared to planar analogs like 4-bromo-N-(ferrocenylidene)aniline .

Data Tables

Table 1: Molecular Properties of Selected 4-Bromo-N-Substituted Anilines

*Calculated based on molecular formula C₁₃H₁₁BrFN.

Actividad Biológica

Overview

4-Bromo-N-(3-fluorobenzyl)aniline is a substituted aniline compound characterized by the presence of bromine and fluorine atoms, which are known to influence its biological activity. This compound has gained interest in medicinal chemistry due to its potential applications in drug discovery and its interactions with various biomolecules.

- Molecular Formula : C13H11BrF N

- CAS Number : 1019545-35-7

- Structure : The compound features a bromine atom at the para position and a fluorobenzyl group attached to the nitrogen atom of the aniline structure.

The biological activity of 4-Bromo-N-(3-fluorobenzyl)aniline is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The electron-withdrawing nature of the bromine and fluorine substituents enhances the compound's reactivity, potentially leading to increased binding affinity with target biomolecules.

Anticancer Activity

Recent studies have investigated the anticancer properties of similar compounds, suggesting that 4-Bromo-N-(3-fluorobenzyl)aniline may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell proliferation and induction of apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of cellular signaling pathways .

Comparative Analysis with Similar Compounds

Case Studies

- Anticancer Efficacy : In a study exploring the structure-activity relationship (SAR) of various aniline derivatives, it was found that modifications similar to those in 4-Bromo-N-(3-fluorobenzyl)aniline significantly affected cytotoxicity against human cancer cell lines. The introduction of halogens like bromine was correlated with enhanced antiproliferative effects .

- Enzyme Interaction : Another investigation into enzyme interactions revealed that compounds with similar structural features could effectively inhibit key metabolic enzymes involved in cancer progression. This suggests that further studies on 4-Bromo-N-(3-fluorobenzyl)aniline could reveal valuable insights into its potential as a therapeutic agent .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in 3-fluorobenzyl groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : For unambiguous structural confirmation, particularly for Schiff base derivatives .

Q. Advanced

- Dynamic NMR (DNMR) : To study rotational barriers in benzyl-aniline linkages at variable temperatures.

- HPLC-DAD-MS : For purity assessment and impurity profiling (e.g., detecting Smiles rearrangement byproducts in bromoaniline derivatives) .

How can degradation pathways of 4-Bromo-N-(3-fluorobenzyl)aniline be systematically investigated in environmental contexts?

Q. Advanced

- Photocatalytic Degradation : Use MnFe₂O₄/Zn₂SiO₄ nanocomposites under simulated solar radiation. Apply a Box-Behnken experimental design to optimize variables (e.g., pH, catalyst load, initial concentration). Analyze intermediates via LC-MS to identify cleavage products (e.g., catechol derivatives) .

- Microbial Degradation : Screen bacterial strains (e.g., Pseudomonas spp.) with aniline dioxygenase activity. Monitor gene cluster expression (e.g., q gene promoter mutations) using RT-qPCR to assess degradation efficiency .

What strategies mitigate data discrepancies in spectroscopic analysis of fluorinated aniline derivatives?

Q. Advanced

- Isotopic Labeling : Use ¹⁹F NMR to track fluorine environments and avoid signal overlap.

- Synchrotron XRD : High-resolution data collection to resolve subtle structural variations in polymorphs.

- Cross-Validation : Pair spectroscopic data with computational simulations (e.g., Gaussian09 for vibrational frequencies) to confirm assignments .

How can computational tools aid in predicting the reactivity of 4-Bromo-N-(3-fluorobenzyl)aniline in cross-coupling reactions?

Q. Advanced

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromine atom at the para position is a prime target for Suzuki-Miyaura coupling.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.